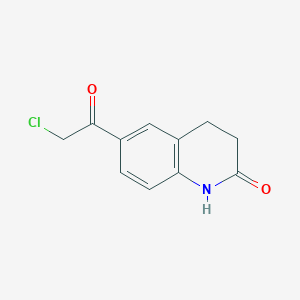

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-chloroacetyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKDPTKEKHZBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406936 | |

| Record name | 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61122-82-5 | |

| Record name | 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one, a versatile synthetic intermediate with significant potential in medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and its role as a scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition.

Introduction: The Quinolinone Scaffold and the Significance of the Chloroacetyl Moiety

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The introduction of a reactive chloroacetyl group at the 6-position transforms this stable core into a highly valuable building block. The electrophilic nature of the carbon adjacent to the chlorine atom in the chloroacetyl group makes it susceptible to nucleophilic attack, allowing for the facile introduction of a wide array of functional groups and heterocyclic systems. This reactivity is the cornerstone of its utility in constructing diverse chemical libraries for drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |

| Molecular Weight | 223.66 g/mol | [1] |

| CAS Number | 61122-82-5 | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 470.1°C at 760 mmHg (Predicted) | [1] |

| Density | 1.302 g/cm³ (Predicted) | [1] |

Spectroscopic Data:

While a comprehensive, publicly available spectral analysis for this specific compound is limited, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinolinone ring, the methylene protons of the dihydroquinolinone core, the methylene protons of the chloroacetyl group, and a broad singlet for the amide proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the amide and ketone, the aromatic carbons, and the aliphatic carbons of the dihydroquinolinone ring and the chloroacetyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the amide, the C=O stretching of the amide and ketone, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound: A Focus on Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 3,4-dihydroquinolin-2(1H)-one.[4][5][6] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich aromatic ring of the quinolinone core.

The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the generation of a highly electrophilic acylium ion from chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7] The acylium ion then attacks the aromatic ring of 3,4-dihydroquinolin-2(1H)-one, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the desired product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. 6-(2-Chloroacetyl)-4-methyl-3,4-dihydroquinolin-2(1H)-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

The Strategic Intermediate: A Comprehensive Technical Guide to 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one

Introduction: The Unseen Pillar in Neuropharmacology

In the intricate landscape of modern drug discovery, the significance of key molecular intermediates often remains behind the scenes, yet their role is paramount to the successful synthesis of life-altering therapeutics. 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one, bearing the CAS number 61122-82-5, is one such pivotal molecule. This technical guide serves as an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties, synthesis, and critical applications. While unassuming in isolation, this dihydroquinolinone derivative is a cornerstone in the construction of a class of atypical antipsychotic agents that have reshaped the management of complex neurological disorders. Its unique structural features, combining a lactam ring with a reactive chloroacetyl group, provide a versatile scaffold for the elaboration of molecules with finely tuned pharmacological profiles, particularly those targeting dopamine and serotonin receptors. This guide will delve into the causality behind its synthetic pathways, the logic of its application in medicinal chemistry, and the essential safety protocols for its handling, thereby providing a holistic and actionable resource for the scientific community.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and research. These parameters dictate its behavior in various solvents and reaction conditions, and are crucial for its identification and quality control.

| Property | Value | Source(s) |

| CAS Number | 61122-82-5 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [2] |

| Molecular Weight | 223.66 g/mol | |

| IUPAC Name | 6-(2-chloroacetyl)-3,4-dihydro-1H-quinolin-2-one | - |

| Appearance | Solid | |

| Boiling Point | 470.1°C at 760 mmHg | [] |

| Density | 1.302 g/cm³ | [] |

| InChI Key | SUKDPTKEKHZBDT-UHFFFAOYSA-N | |

| SMILES | O=C1CCC2=CC(C(=O)CCl)=CC=C2N1 |

Synthesis and Mechanism: The Art of Friedel-Crafts Acylation

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 3,4-dihydroquinolin-2(1H)-one with chloroacetyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forging carbon-carbon bonds with aromatic rings. The choice of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for activating the acylating agent.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of chloroacetyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride ion to form the acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of the 3,4-dihydroquinolin-2(1H)-one. The substitution occurs preferentially at the 6-position due to the activating and ortho-, para-directing nature of the secondary amine within the lactam ring. Subsequent loss of a proton restores the aromaticity of the quinolinone ring, yielding the final product.

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative procedure for a Friedel-Crafts acylation and is based on established chemical principles and analogous reactions. Researchers should always conduct a thorough risk assessment and optimize conditions for their specific laboratory setup.

Materials:

-

3,4-dihydroquinolin-2(1H)-one

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.05 equivalents) dissolved in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension.

-

Addition of the Substrate: After the addition of chloroacetyl chloride is complete, add a solution of 3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Applications in Drug Development: A Gateway to CNS Therapeutics

The primary significance of this compound lies in its role as a key intermediate in the synthesis of a range of pharmacologically active compounds, most notably atypical antipsychotics.[4] The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in several FDA-approved drugs.[5] The chloroacetyl group at the 6-position provides a reactive handle for the introduction of various amine-containing side chains, which are crucial for modulating the affinity and efficacy of the final drug molecule at its biological targets.

Synthesis of Aripiprazole Analogues and Other CNS Agents

Aripiprazole, a widely prescribed atypical antipsychotic, and its analogues often feature the 3,4-dihydroquinolin-2(1H)-one core. While the synthesis of aripiprazole itself typically starts from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone,[6] this compound serves as a critical building block for structurally related compounds with potential antipsychotic and antidepressant activities. The chloroacetyl group can be readily displaced by nucleophilic amines, allowing for the systematic exploration of structure-activity relationships (SAR).

Mechanism of Action of Resulting Therapeutics

Many of the atypical antipsychotics derived from this intermediate exert their therapeutic effects through a combination of partial agonism at dopamine D₂ receptors and antagonism at serotonin 5-HT₂A receptors. This dual mechanism is believed to be responsible for their efficacy in treating the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics. The 3,4-dihydroquinolin-2(1H)-one core serves as a rigid scaffold that correctly orients the appended side chain for optimal interaction with these G-protein coupled receptors (GPCRs) in the central nervous system.

Safety and Handling: A Researcher's Responsibility

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. The information provided here is a summary, and researchers should always consult the full Safety Data Sheet (SDS) before use.[1]

| Hazard Category | Precautionary Measures |

| Acute Effects | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[1] |

| Eye Contact | Causes serious eye irritation. Wear protective safety goggles.[1] |

| Skin Contact | Causes skin irritation.[7] Wear chemical-resistant gloves.[1] |

| Inhalation | May cause respiratory irritation.[7] Use only in a chemical fume hood.[1] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, protective clothing, and a lab coat are mandatory.[1] |

| Handling | Avoid prolonged exposure. Do not breathe dust or vapor. Keep container tightly closed. Store in a cool, dry, well-ventilated place.[1] |

| Fire Fighting | Use carbon dioxide, dry chemical powder, or alcohol/polymer foam. Emits toxic fumes under fire conditions.[1] |

| Spills | Wear appropriate respirator, impervious boots, and heavy rubber gloves. Scoop up solid material or absorb liquid and place into an appropriate container for disposal.[1] |

Conclusion: A Versatile Building Block for a Healthier Future

This compound stands as a testament to the crucial role of key intermediates in the pharmaceutical industry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatility of its chloroacetyl group, makes it an invaluable tool for medicinal chemists. The 3,4-dihydroquinolin-2(1H)-one scaffold it provides is a proven pharmacophore for targeting CNS disorders. As research into novel antipsychotics and other CNS-active agents continues, the demand for and strategic importance of this compound are likely to grow. This guide has aimed to provide a comprehensive and technically sound resource to empower researchers in their endeavors to leverage the potential of this remarkable molecule for the advancement of human health.

References

- Oshio, T., et al. (1994). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its Metabolites. Journal of Medicinal Chemistry, 37(13), 2008-2016.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Chemicea Pharmaceuticals Pvt Ltd. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(5), 1593.

- ResearchGate. (2018).

- Singh, U. P., et al. (2012). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 51B(2), 310-314.

- YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413523, 6-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-2-one.

- Google Patents. (n.d.). WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole.

- Bioorganic & Medicinal Chemistry Letters. (2005). 8-Substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity. 15(20), 4560-4563.

- Chemistry LibreTexts. (2023, January 22).

- ResearchGate. (2013). 1H and 13C NMR spectra of compounds 3, 4 and 6a–6j.

- Google Patents. (n.d.). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.

- Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

- ResearchGate. (2021). A review on synthesis of FDA-approved antipsychotic drugs.

- PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.

- National Center for Biotechnology Information. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry, 18, 1308-1319.

- Semantic Scholar. (n.d.). Current Topics in Medicinal Chemistry.

- YouTube. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. The Organic Chemistry Tutor.

- Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)

- RSC Medicinal Chemistry. (2021). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. 12(10), 1667-1677.

- Psychopharmacology Institute. (2015, September 21). Mechanism of Action of Antipsychotic Agents.

- PubMed. (1997). Chiral Resolution and Absolute Configuration of the Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and Evaluation of Their Platelet Aggregation Inhibitory Activity. Chirality, 9(7), 681-685.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 4. 8-Substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one: A Versatile Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic building block in the landscape of modern drug discovery. The unique structural features of this molecule, namely the electrophilic chloroacetyl group appended to the dihydroquinolinone scaffold, render it a highly valuable intermediate for the synthesis of a diverse array of biologically active compounds. This document will delve into the chemical identity and properties of this compound, provide a detailed theoretical synthesis protocol based on established chemical principles, and explore its significant applications, particularly in the development of kinase inhibitors and other therapeutic agents. The inherent reactivity of the α-halo ketone moiety will be discussed as the cornerstone of its synthetic utility, providing a rationale for its role in the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 61122-82-5, is a solid organic compound.[1] Its molecular structure combines a 3,4-dihydroquinolin-2(1H)-one core with a chloroacetyl substituent at the 6-position. The presence of both a lactam ring and a reactive α-chloro ketone functional group makes it a bifunctional molecule with significant potential in organic synthesis.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 61122-82-5 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | |

| Molecular Weight | 223.65 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Canonical SMILES | C1C(C2=CC(=C(C=C2)C(=O)CCl)N1)=O | |

| InChI Key | SUKDPTKEKHZBDT-UHFFFAOYSA-N |

Synthesis of this compound: A Theoretical Protocol

The proposed synthesis involves the acylation of 3,4-dihydroquinolin-2(1H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The dihydroquinolinone ring is sufficiently activated to undergo electrophilic substitution, and the acylation is expected to occur preferentially at the 6-position due to the para-directing effect of the amide nitrogen.

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Step-by-Step Methodology (Theoretical)

Materials:

-

3,4-dihydroquinolin-2(1H)-one

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or nitrobenzene

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), suspend anhydrous aluminum chloride in an inert solvent like carbon disulfide.

-

Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add chloroacetyl chloride from the dropping funnel to the stirred suspension. The formation of the reactive acylium ion complex will occur.

-

Addition of the Substrate: Dissolve 3,4-dihydroquinolin-2(1H)-one in a minimal amount of the same inert solvent and add it dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. If the product is in the aqueous layer, extract it with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Neutralization and Washing: Wash the combined organic extracts with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure product.

Spectroscopic Characterization (Theoretical)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A singlet for the two protons of the chloroacetyl methylene group (Cl-CH₂-C=O).- Aromatic protons on the dihydroquinolinone ring, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- Two triplets for the two methylene groups of the dihydro- portion of the quinolinone ring.- A broad singlet for the amide proton (N-H). |

| ¹³C NMR | - A signal for the carbonyl carbon of the chloroacetyl group.- A signal for the carbonyl carbon of the lactam.- Signals for the aromatic carbons, with quaternary carbons showing lower intensity.- A signal for the methylene carbon attached to the chlorine atom.- Signals for the two methylene carbons in the dihydro- portion of the quinolinone ring. |

| IR Spectroscopy | - A strong absorption band for the C=O stretching of the ketone in the chloroacetyl group.- A strong absorption band for the C=O stretching of the amide (lactam).- N-H stretching vibration of the amide.- C-H stretching vibrations of the aromatic and aliphatic protons.- C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).- Fragmentation patterns corresponding to the loss of a chloromethyl radical (•CH₂Cl) or a chloroacetyl radical (•COCH₂Cl). |

Mechanism of Action and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the α-chloro ketone moiety. This functional group serves as a potent electrophile, making the molecule an excellent building block for the introduction of the dihydroquinolinone scaffold into larger, more complex molecules.

The primary mechanism of its application involves the nucleophilic substitution of the chlorine atom by a variety of nucleophiles. This reaction is particularly facile due to the electron-withdrawing effect of the adjacent carbonyl group, which activates the carbon-chlorine bond towards nucleophilic attack.

Key Synthetic Transformations

-

Alkylation of Amines: this compound can readily react with primary and secondary amines to form α-amino ketones. This is a widely used strategy in medicinal chemistry to link the dihydroquinolinone core to other heterocyclic systems or functional groups. This reaction is fundamental in the synthesis of various kinase inhibitors.

-

Formation of Heterocycles: The bifunctional nature of α-halo ketones allows them to be used in the synthesis of various heterocyclic rings, such as thiazoles (by reaction with thioamides) and imidazoles.

-

Precursor to Other Functional Groups: The chloroacetyl group can be further modified. For instance, the chlorine can be displaced by other nucleophiles like azides, cyanides, or thiolates to introduce different functionalities.

Sources

An In-depth Technical Guide to 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one, a pivotal intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into its synthesis, characterization, and strategic application. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.

Introduction: The Quinolinone Scaffold and the Utility of a Reactive Intermediate

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets. Compounds incorporating this moiety have demonstrated a wide range of activities, including use as antimalarials, anti-inflammatories, and anticancer agents. Notably, derivatives of this scaffold are explored as potent cholinesterase inhibitors for the management of Alzheimer's disease.

This compound emerges as a particularly valuable synthetic intermediate. The introduction of a chloroacetyl group at the 6-position furnishes the stable quinolinone core with a highly reactive electrophilic site. This "handle" allows for the facile covalent attachment of diverse nucleophilic fragments, enabling the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1][2] This guide details the essential knowledge base for leveraging this versatile building block in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective utilization. All quantitative data for this compound are summarized in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 6-(2-chloroacetyl)-3,4-dihydro-1H-quinolin-2-one | [3] |

| CAS Number | 61122-82-5 | [3][4] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [5][6] |

| Molecular Weight | 223.66 g/mol | [5] |

| Appearance | Solid | [7] |

| Purity | ≥95% (typical commercial grade) | [3] |

| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCl | [6] |

| InChI Key | SUKDPTKEKHZBDT-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes to quinolinone cores exist, the most direct and industrially scalable method to produce the title compound is via Friedel-Crafts acylation of the parent lactam, 3,4-dihydroquinolin-2(1H)-one. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[8][9]

Rationale for Synthetic Strategy

The choice of a Friedel-Crafts acylation is deliberate. The lactam nitrogen of the starting material is a deactivating group, but the fused benzene ring remains sufficiently nucleophilic to undergo acylation. The reaction is directed primarily to the 6-position (para to the activating -NH- group) due to steric and electronic factors, minimizing the formation of the ortho-substituted (8-position) isomer and leading to a cleaner reaction profile. Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst due to its high efficacy and well-understood mechanism in promoting the formation of the highly electrophilic acylium ion from chloroacetyl chloride.[10]

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Materials: 3,4-dihydroquinolin-2(1H)-one (1.0 eq), Chloroacetyl chloride (1.2 eq), Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq), Dichloromethane (DCM, anhydrous), Hydrochloric Acid (2M), Saturated Sodium Chloride (Brine), Sodium Sulfate (Na₂SO₄, anhydrous).

-

Step 1: Reactor Setup: Under an inert atmosphere (N₂ or Ar), charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel with 3,4-dihydroquinolin-2(1H)-one and anhydrous DCM.

-

Step 2: Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add anhydrous AlCl₃ in portions. Causality: This addition is exothermic; portion-wise addition at low temperature prevents overheating and potential side reactions.

-

Step 3: Acylation: Dissolve chloroacetyl chloride in anhydrous DCM and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Step 4: Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 5: Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a stirred mixture of crushed ice and 2M HCl. Trustworthiness: This step hydrolyzes the aluminum complexes and quenches the reaction. The acidic environment ensures the product and any remaining amine functionalities are protonated for proper separation.

-

Step 6: Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Step 7: Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Step 8: Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step for its use in subsequent research. A multi-technique approach ensures a self-validating analytical system.

Diagram of Analytical Workflow

Caption: Standard analytical workflow for compound characterization and quality control.

Recommended Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (DMSO-d₆):

-

Aromatic protons (H5, H7, H8): Multiplets in the range of δ 7.5-8.0 ppm.

-

NH proton: A broad singlet around δ 10.0-10.5 ppm.

-

Chloroacetyl methylene (-CH₂Cl): A sharp singlet around δ 4.9-5.1 ppm.

-

Dihydroquinolinone methylene protons (-CH₂CH₂-): Two triplets around δ 2.5-3.0 ppm.

-

-

Expertise: The distinct singlet for the -CH₂Cl group and the characteristic aromatic splitting pattern are key diagnostic signals for confirming the structure.

-

-

Mass Spectrometry (MS):

-

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

Expected Results:

-

Positive Mode [M+H]⁺: Expected m/z ≈ 224.05.

-

Isotope Pattern: A characteristic M+2 peak at m/z ≈ 226.05 with ~33% the intensity of the M peak, confirming the presence of one chlorine atom.

-

-

Trustworthiness: High-resolution mass spectrometry (HRMS) should yield a mass measurement within 5 ppm of the theoretical value, providing unambiguous confirmation of the elemental composition.[11]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Self-Validation: A pure sample should yield a single major peak (>95% by area). The method can be validated by demonstrating specificity, linearity, and precision according to standard guidelines.[12]

-

Reactivity and Strategic Application in Drug Development

The synthetic value of this compound lies in the predictable reactivity of its α-chloro ketone moiety. This group is an excellent electrophile for Sₙ2 reactions with a wide range of soft and hard nucleophiles.

Derivatization Pathways

By reacting the chloroacetyl group with various amines, thiols, phenols, and other nucleophiles, a vast chemical space can be explored efficiently. This strategy is central to generating libraries of analogs for screening against biological targets.

Caption: Key derivatization pathways using the chloroacetyl handle.

Application Example: Synthesis of Potential CNS Agents

The quinolinone scaffold is a known feature in compounds targeting central nervous system (CNS) disorders. For instance, by reacting this compound with N-benzylpiperazine, one can synthesize a potential multi-target-directed ligand. The resulting molecule combines the quinolinone core with a known pharmacophore for dopamine and serotonin receptors, creating a novel chemical entity for evaluation in neurodegenerative disease models. This modular approach allows for systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.[13][14]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound requires careful handling to minimize exposure.

-

Hazard Identification: The compound is an irritant to the eyes, skin, and respiratory tract. Its toxicological properties have not been fully investigated, and it should be handled as a potentially harmful substance.[15]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Avoid breathing dust or vapors. Prevent contact with skin and eyes. Ensure adequate ventilation.[15]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15][16][17]

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for accelerating drug discovery programs. Its well-defined physicochemical properties, straightforward synthesis via Friedel-Crafts acylation, and, most importantly, the versatile reactivity of its chloroacetyl group make it an indispensable building block. By following the validated protocols for synthesis, characterization, and safe handling outlined in this guide, researchers can confidently and efficiently generate novel compound libraries, paving the way for the discovery of next-generation therapeutics.

References

-

Arctom, "[CAS NO. 61122-82-5] 6-(2-chloroacetyl)-3,4-dihydro-1H-quinolin-2-one," Arctom. Available: [Link]

-

Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation, Research on Chemical Intermediates, 2025. Available: [Link]

-

PubChemLite, "6-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-2-one," PubChemLite. Available: [Link]

-

Chemical Management, "SAFETY DATA SHEET," Perma-Chink Systems, Inc. Available: [Link]

-

Al-ostath, A. et al., "Mechanochemical Friedel–Crafts acylations," RSC Advances, 2019. Available: [Link]

-

Kumar, A. et al., "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review," RSC Advances, 2020. Available: [Link]

- Google Patents, "Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone," Google Patents.

-

PubChem, "1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol," PubChem. Available: [Link]

-

Organic Chemistry Portal, "Friedel-Crafts Acylation," Organic Chemistry Portal. Available: [Link]

-

Chemistry LibreTexts, "Friedel-Crafts Acylation," Chemistry LibreTexts, 2023. Available: [Link]

-

ResearchGate, "Synthesis of Substituted 3,4-Dihydroquinolin-2(1H)-one Derivatives by Sequential Ugi/Acrylanilide [6π]-Photocyclizations," ResearchGate, 2025. Available: [Link]

-

Mitchell, M. et al., "Synthesis and Pharmacological Characterization of... a Potent... Positive Allosteric Modulator of the Human Dopamine D1 Receptor," Journal of Medicinal Chemistry, 2019. Available: [Link]

-

Wang, Y. et al., "Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing," Acta Pharmaceutica Sinica B, 2023. Available: [Link]

-

Beke, B. et al., "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents," Molecules, 2023. Available: [Link]

-

Ghosh, A., "Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine," Journal of Organic Chemistry, 2017. Available: [Link]

-

Schenone, S. et al., "Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation," European Journal of Medicinal Chemistry, 2004. Available: [Link]

-

Fesat, M. et al., "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core," Molecules, 2022. Available: [Link]

-

Chen, Y. et al., "HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum," Molecules, 2018. Available: [Link]

-

Ferrante, V. et al., "Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components," Molecules, 2023. Available: [Link]

-

MDPI, "Special Issue : Application of Organic Synthesis to Bioactive Compounds," MDPI. Available: [Link]

-

Wallace, E. et al., "Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites," Toxics, 2025. Available: [Link]

-

Wang, Y. et al., "Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry," Journal of Analytical Methods in Chemistry, 2023. Available: [Link]

-

ResearchGate, "Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry," ResearchGate, 2021. Available: [Link]

Sources

- 1. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 61122-82-5|6-(2-Chloroacetyl)-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. PubChemLite - 6-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-2-one (C11H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. 6-(2-Chloroacetyl)-4-methyl-3,4-dihydroquinolin-2(1H)-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum | MDPI [mdpi.com]

- 12. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 15. matrixscientific.com [matrixscientific.com]

- 16. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one: Physicochemical Properties and Synthetic Strategies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs and numerous experimental compounds with a wide range of pharmacological activities.[1] This guide focuses on a key derivative, 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one, a molecule poised for significant utility in drug discovery and development. The presence of a reactive chloroacetyl group on the quinolinone core provides a versatile handle for the synthesis of a diverse array of novel chemical entities. This document provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, and its potential as a pivotal intermediate in the development of new therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| IUPAC Name | 6-(2-chloroacetyl)-3,4-dihydro-1H-quinolin-2-one | BOC Sciences |

| CAS Number | 61122-82-5 | Manchester Organics |

| Molecular Formula | C₁₁H₁₀ClNO₂ | Fluorochem |

| Molecular Weight | 223.65 g/mol | Arctom Scientific |

| Physical State | Solid | Fluorochem |

| Boiling Point | 470.1°C at 760 mmHg (Predicted) | BOC Sciences |

| Density | 1.302 g/cm³ (Predicted) | BOC Sciences |

| SMILES | C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCl | BOC Sciences |

| InChI Key | SUKDPTKEKHZBDT-UHFFFAOYSA-N | BOC Sciences |

Note: Some of the data presented are predicted values from chemical suppliers and should be confirmed by experimental analysis.

Synthesis and Characterization

The synthesis of this compound can be logically achieved through the Friedel-Crafts acylation of 3,4-dihydroquinolin-2(1H)-one. This well-established reaction is a cornerstone of electrophilic aromatic substitution and is widely used for the preparation of aryl ketones.[2]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

Reaction Principle: The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[2][3] For 3,4-dihydroquinolin-2(1H)-one, the acylation is expected to occur preferentially at the 6-position due to the activating and ortho-, para-directing effects of the lactam nitrogen.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Slowly add chloroacetyl chloride to the stirred suspension.

-

Substrate Addition: To this mixture, add a solution of 3,4-dihydroquinolin-2(1H)-one in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a standard battery of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the methylene protons of the dihydroquinolinone ring, and the methylene protons of the chloroacetyl group.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule, including the carbonyl carbons of the lactam and the ketone, and the carbons of the aromatic ring.[4][5]

-

-

Infrared (IR) Spectroscopy: Will be used to identify the characteristic functional groups. Key vibrational bands would be expected for the N-H stretch of the lactam, the C=O stretches of the lactam and the ketone, and C-Cl stretch.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[6]

-

Melting Point Determination: A sharp melting point range is a good indicator of the purity of a crystalline solid.

Caption: Standard analytical workflow for compound characterization.

Application in Drug Discovery: A Versatile Intermediate

The strategic importance of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of pharmacologically active molecules.[7] The chloroacetyl group is a well-known electrophilic handle that can readily react with various nucleophiles.

Key Reactions for Derivatization:

-

Reaction with Amines: The chloroacetyl group can be easily displaced by primary and secondary amines to form α-amino ketones. This opens up avenues for the synthesis of compounds with potential applications as enzyme inhibitors or receptor ligands.

-

Reaction with Thiols: Thioethers can be formed by reacting with thiols, a common strategy in the design of various bioactive molecules.

-

Hantzsch Thiazole Synthesis: The α-haloketone moiety is a key component in the Hantzsch synthesis of thiazoles, a heterocyclic ring system found in many pharmaceuticals.

-

Further Cyclizations: The ketone and the chloroacetyl group can be involved in various cyclization reactions to build more complex heterocyclic systems.

The 3,4-dihydroquinolin-2(1H)-one core itself is associated with a broad spectrum of biological activities, including but not limited to phosphodiesterase inhibition, and interactions with serotonin and dopamine receptors.[1] By using this compound as a starting material, medicinal chemists can efficiently explore a vast chemical space around this privileged scaffold, potentially leading to the discovery of novel drug candidates for various therapeutic areas.

Caption: Logical flow of this compound as a key intermediate.

Conclusion

This compound represents a valuable and currently underutilized building block in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the reactive nature of the chloroacetyl group make it an ideal starting point for the generation of diverse chemical libraries based on the pharmacologically significant 3,4-dihydroquinolin-2(1H)-one scaffold. This technical guide provides a foundational understanding of its properties and synthetic utility, encouraging further exploration of this compound's potential in the quest for novel therapeutics.

References

-

Arctom Scientific. 6-(2-chloroacetyl)-3,4-dihydro-1H-quinolin-2-one. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]

- Sundar, J. K., et al. (2009). 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one. Acta Crystallographica Section E Structure Reports Online, 66(1), o228.

-

PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. [Link]

- Google Patents. Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.

- Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of medicinal chemistry, 43(2), 177–189.

- Bailey, D. M., et al. (1979). 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol esters. New potent antiamebic agents. Journal of medicinal chemistry, 22(5), 599–601.

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

AA Blocks. 3-Hydroxy-2-phenyl-4H-chromen-4-one. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

International Journal of Research and Analytical Reviews. Microwave Assisted Synthesis, Physico-Analytical and Spectral Analysis of Some Highly Substituted P-Benzoquinone Derivatives. [Link]

- Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836.

- Cloete, T. E., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of medicinal chemistry, 62(19), 8711–8732.

- de la Torre, G., & Akssira, M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals (Basel, Switzerland), 15(8), 1009.

- Shetnev, A. A., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology, 10(1), 1-10.

- Rybakov, V. A., et al. (2021). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein journal of organic chemistry, 17, 1035–1047.

-

Molecules. Special Issue: Advances in the Synthesis of Biologically Important Intermediates/Drugs. [Link]

Sources

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Khan Academy [khanacademy.org]

- 4. rsc.org [rsc.org]

- 5. tsijournals.com [tsijournals.com]

- 6. ijraset.com [ijraset.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reactivity Profile of 6-(Chloroacetyl)-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one is a versatile bifunctional molecule of significant interest in medicinal chemistry. Its unique structure, featuring a reactive α-halo ketone moiety appended to a privileged dihydroquinolinone scaffold, presents a rich landscape for chemical exploration and the development of novel therapeutic agents. This guide provides a comprehensive analysis of the reactivity profile of this compound, offering insights into its synthesis, principal reaction pathways, and its application as a key building block in drug discovery. We will delve into the nuanced interplay between the chloroacetyl group and the dihydroquinolinone core, providing detailed experimental protocols and mechanistic considerations to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a number of approved drugs and clinical candidates. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to phosphodiesterase inhibition and interactions with serotonin and dopamine receptors.[1] The introduction of a chloroacetyl group at the 6-position transforms this scaffold into a highly valuable synthetic intermediate. The electrophilic nature of the α-chloro ketone functionality provides a reactive handle for the facile introduction of diverse chemical moieties through nucleophilic substitution, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

This guide will systematically explore the chemical behavior of this compound, focusing on the following key aspects:

-

Synthesis: Elucidation of the primary synthetic route to the title compound.

-

Reactivity of the Chloroacetyl Group: A detailed examination of its susceptibility to nucleophilic attack by various functional groups.

-

Reactivity of the Dihydroquinolinone Core: An assessment of potential reactions involving the lactam and aromatic ring.

-

Applications in Medicinal Chemistry: Illustrative examples of its use in the synthesis of biologically active molecules.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 3,4-dihydroquinolin-2(1H)-one.[3][4] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich aromatic ring of the dihydroquinolinone core.

Caption: Friedel-Crafts acylation of 3,4-dihydroquinolin-2(1H)-one.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

3,4-dihydroquinolin-2(1H)-one

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere, add chloroacetyl chloride dropwise.

-

Allow the mixture to stir for 15 minutes to form the acylium ion complex.

-

Add a solution of 3,4-dihydroquinolin-2(1H)-one in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: The regioselectivity of the Friedel-Crafts acylation is directed by the activating effect of the amide nitrogen and the steric hindrance of the dihydro- portion of the ring, favoring substitution at the 6-position.

Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dominated by the electrophilic nature of the chloroacetyl group. However, the dihydroquinolinone core can also participate in reactions under certain conditions.

Nucleophilic Substitution at the Chloroacetyl Group: The Primary Reaction Pathway

The α-carbon of the chloroacetyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. This facilitates SN2 reactions with a wide range of nucleophiles.

Caption: General scheme for nucleophilic substitution.

A. Reactions with Amines (Primary and Secondary)

The reaction with primary and secondary amines proceeds readily to form the corresponding α-amino ketones. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Experimental Protocol: Reaction with Piperidine

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of this compound in acetonitrile, add potassium carbonate and piperidine.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-(2-(piperidin-1-yl)acetyl)-3,4-dihydroquinolin-2(1H)-one.

A similar protocol can be applied for reactions with other secondary amines like morpholine.[5][6]

B. Reactions with Thiols

Thiols, being excellent nucleophiles, react smoothly with this compound to form α-thio ketones. The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.[7][8]

Experimental Protocol: Reaction with Thiophenol

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

To a solution of thiophenol in ethanol, add a solution of sodium hydroxide in water at 0 °C.

-

Stir the mixture for 10 minutes to form the sodium thiophenolate.

-

Add a solution of this compound in ethanol dropwise.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain 6-(2-(phenylthio)acetyl)-3,4-dihydroquinolin-2(1H)-one.

C. Reactions with Heterocycles

Nitrogen-containing heterocycles, such as imidazole and pyrazole, can also act as nucleophiles, attacking the α-carbon of the chloroacetyl group.

Reactivity of the Dihydroquinolinone Core

While the chloroacetyl group is the primary site of reactivity, the dihydroquinolinone core can also undergo transformations, which should be considered when planning synthetic routes.

A. N-Alkylation/Acylation of the Lactam

The nitrogen atom of the lactam is a potential nucleophile and can undergo alkylation or acylation, although it is generally less reactive than primary or secondary amines. Strong bases and electrophiles are typically required.

B. Electrophilic Substitution on the Aromatic Ring

The aromatic ring of the dihydroquinolinone is activated towards electrophilic substitution. However, under the conditions for Friedel-Crafts acylation, the primary reaction occurs at the 6-position due to the directing effects of the existing substituents. Further electrophilic substitution would likely be directed by both the amide and the acyl group.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The utility of this compound as a synthetic intermediate is highlighted by its application in the development of various classes of bioactive compounds.

Kinase Inhibitors

The dihydroquinolinone scaffold is present in several kinase inhibitors. The chloroacetyl group provides a convenient point of attachment for fragments that can interact with the kinase active site. For instance, reaction with various substituted anilines can lead to the synthesis of libraries of compounds for screening against different kinases.[1][9][10]

| Target Kinase Family | Example Modification | Rationale |

| Tyrosine Kinases | Substitution with anilino-pyrimidines | Mimicking the hinge-binding motif of many ATP-competitive inhibitors. |

| Serine/Threonine Kinases | Introduction of heterocyclic moieties | Exploring interactions with specific pockets within the active site. |

GPCR Modulators

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been explored as modulators of G-protein coupled receptors (GPCRs). The ability to easily diversify the 6-position allows for the fine-tuning of receptor affinity and selectivity.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its reactivity is primarily dictated by the electrophilic chloroacetyl group, which readily undergoes nucleophilic substitution with a wide array of nucleophiles, including amines, thiols, and heterocycles. This reactivity profile allows for the straightforward synthesis of diverse libraries of compounds based on the privileged 3,4-dihydroquinolin-2(1H)-one scaffold. Understanding the synthesis and reactivity of this key intermediate is crucial for researchers and drug development professionals seeking to explore the chemical space around this important pharmacophore for the discovery of new therapeutic agents.

References

- BenchChem. (2025). Structure-Activity Relationship of 6-Hydroxy-3,4-dihydro-2(1H)

- Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia.

- ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.

- ResearchGate. (2025). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents.

- Google Patents. (n.d.). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.

- PMC. (2021).

- BenchChem. (2025). High-Yield Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)

- PMC. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central.

- ResearchGate. (2022). Representative morpholine ring formation reactions. Conditions: (a)....

- ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- ResearchGate. (2022). Scheme 1. General strategy for the synthesis of piperidine derivatives.....

- Google Patents. (n.d.). US8304541B2 - Process for the manufacture of an indolinone derivative.

- ResearchGate. (2017). Reaction of compound 234a-h with chloroacetyl chloride.

- Journal of Pharmaceutical and Applied Chemistry. (2023). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.

- ACS Publications. (2011). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

- SCIRP. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org.

- Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

- JOCPR. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)

- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.

- NIH. (2019). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.

- PubMed. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. PubMed.

Sources

- 1. Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 8. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one

Introduction: Understanding the Core Reactivity and Application

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of two key reactive sites: a lactam within the dihydroquinolinone core and, more significantly, an α-chloroacetyl group. This latter functional group classifies the compound as an α-halo ketone, a potent alkylating agent.[1][2] The electrophilic nature of the carbon atom adjacent to the carbonyl group, enhanced by the inductive effect of both the carbonyl and the chlorine atom, makes it highly susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its synthetic utility, allowing for the covalent modification of various nucleophiles, but it also dictates the stringent safety protocols required for its handling.

This guide provides an in-depth analysis of the safety and handling considerations for this compound, moving beyond mere procedural lists to explain the chemical rationale behind each recommendation. It is intended for researchers, scientists, and drug development professionals who will be working with this and structurally similar reactive intermediates.

Section 1: Comprehensive Hazard Analysis

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound presents a multi-faceted risk profile that demands careful consideration.

GHS Classification and Associated Hazards

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. While specific supplier classifications may vary slightly, the compound is consistently identified as hazardous.

| Hazard Class | GHS Hazard Statement | Rationale and Field Insights |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | The primary toxicity concern stems from its nature as an alkylating agent. If absorbed, it can covalently modify biological macromolecules like proteins and DNA, leading to cellular dysfunction. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | As an electrophile, it can react with nucleophilic functional groups in skin proteins, leading to irritation and potential sensitization. Prolonged or repeated contact should be avoided. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | The mucous membranes of the eyes are particularly sensitive. Direct contact can lead to significant irritation and potential for lasting damage. |

| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of the dust can irritate the respiratory tract. Given its reactivity, this irritation is not merely physical but chemical in nature. |

This data is a synthesis of information from multiple supplier Safety Data Sheets (SDS).

The Causality of Reactivity: Why It's Hazardous

The chloroacetyl moiety is a potent electrophile. The carbon atom bonded to the chlorine is activated by the adjacent carbonyl group, making it an excellent substrate for SN2 reactions with a wide range of biological nucleophiles (e.g., thiols on cysteine residues, amines on lysine residues). This indiscriminate reactivity within a biological system is the root cause of its toxicity. Understanding this mechanism underscores the critical importance of preventing exposure through all routes: ingestion, skin contact, and inhalation.

Section 2: Proactive Risk Mitigation and Handling Protocols

A proactive approach to safety involves implementing a multi-layered system of controls to minimize the risk of exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of exposure prevention.

-

Fume Hoods: All weighing and handling of solid this compound, as well as all reactions involving it, must be conducted within a certified chemical fume hood. This is non-negotiable. Fume hoods protect the user from inhaling hazardous dust and vapors.[3]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected to be appropriate for the hazards of an alkylating agent.[4][5][6]

-

Eye Protection: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory. Standard safety glasses do not provide adequate protection from splashes.

-

Hand Protection: Nitrile gloves are a suitable choice for handling the solid and solutions. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound. Never reuse disposable gloves.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure that clothing covers all exposed skin. Do not wear shorts, sandals, or perforated shoes in the laboratory.[7]

-

Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. A chemical hygiene officer should be consulted for proper respirator selection and fit-testing.[5]

Safe Handling and Storage Practices

Adherence to strict protocols during handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.

-